molecular formula C21H20N4O4 B15098562 Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 4622-69-9

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B15098562
CAS No.: 4622-69-9
M. Wt: 392.4 g/mol
InChI Key: QBOMGEXPFWRCEN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a fused heterocyclic core with a 2,5-dimethoxyphenyl substituent at position 1 and an ethyl carboxylate group at position 2. Its molecular formula is C21H22N4O2, with a molecular weight of ~362 g/mol (MS: m/z 362 [M⁺]) . Analytical data confirm its composition (Found: C, 69.52%; H, 6.10%; N, 15.86%) , consistent with its structural features.

Properties

CAS No.

4622-69-9

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-14-8-6-5-7-13(14)23-18)25(19(17)22)15-11-12(27-2)9-10-16(15)28-3/h5-11H,4,22H2,1-3H3

InChI Key

QBOMGEXPFWRCEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized pyrroloquinoxalines .

Scientific Research Applications

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Target Compound :

  • Aryl Group : 2,5-Dimethoxyphenyl

Analog 1 : Ethyl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate ()

  • Aryl Group : 3,5-Dichlorophenyl
  • Impact : Chlorine atoms are electron-withdrawing, reducing electron density and increasing lipophilicity (higher XLogP3). This could enhance membrane permeability but reduce solubility .

Analog 2 : Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate ()

  • Aryl Group : 3-Trifluoromethylphenyl
  • Impact : The CF₃ group is strongly electron-withdrawing and hydrophobic, likely improving metabolic stability and binding to hydrophobic pockets in proteins .

Ester Group Modifications

Target Compound :

  • Ester : Ethyl carboxylate
  • Molecular Weight : ~362 g/mol .

Analog 3 : Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate ()

  • Ester : Methyl carboxylate + ethoxycarbonylphenyl
  • The additional ethoxycarbonylphenyl group increases molecular weight (C₂₄H₂₀N₄O₄) and complexity .

Analog 4 : tert-Butyl 2-amino-1-[4-(trifluoromethoxy)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate ()

  • Ester : tert-Butyl carboxylate
  • Impact : The bulky tert-butyl group increases molecular weight (444.4 g/mol) and lipophilicity (XLogP3 = 5.6), favoring prolonged half-life but possibly limiting solubility .

Core Substitution Patterns

Variations in the pyrroloquinoxaline core (e.g., [3,2-b] vs. [2,3-b] ring fusion) influence molecular geometry and electronic distribution:

  • Target Compound: Pyrrolo[3,2-b]quinoxaline core .
  • Analog 5: Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate () Substituent: Cyclohexylmethyl at position 1. Impact: The aliphatic cyclohexyl group significantly enhances lipophilicity (XLogP3 = 5.6) and may alter binding modes compared to aromatic substituents .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate C₂₁H₂₂N₄O₂ 362.4 ~3.5* 2,5-Dimethoxyphenyl, ethyl ester
Ethyl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₀H₁₅Cl₂N₄O₂ 414.3 ~4.8 3,5-Dichlorophenyl, ethyl ester
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate C₂₀H₁₆F₃N₃O₂ 403.4 ~4.2 3-Trifluoromethylphenyl, ethyl ester
tert-Butyl 2-amino-1-[4-(trifluoromethoxy)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate C₂₂H₁₉F₃N₄O₃ 444.4 5.6 4-Trifluoromethoxyphenyl, tert-butyl ester

*Estimated based on structural analogs.

Table 2. Analytical Data Comparison

Compound Name %C (Found) %H (Found) %N (Found)
This compound 69.52 6.10 15.86
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate 73.27 5.68 13.25
tert-Butyl 2-amino-1-[4-(trifluoromethoxy)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate N/A N/A N/A

Key Findings

Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., Cl, CF₃) enhance lipophilicity and metabolic stability.

Synthetic Flexibility : Azide and halogenated intermediates enable diverse functionalization .

Biological Activity

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C21_{21}H20_{20}N4_4O2_2
  • CAS Number : 383895-24-7
  • Structural Features : The molecule contains a pyrroloquinoxaline core with an ethyl ester functional group and a dimethoxyphenyl substituent.

Anticancer Activity

Quinoxaline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer activity of several quinoxaline derivatives against multiple cancer cell lines. The results showed that:

  • Compound A (analogous to this compound) demonstrated an IC50_{50} value of 0.126 µM against HeLa cells.
  • Compound B showed an IC50_{50} value of 0.071 µM against SMMC-7721 cells.

These findings suggest that modifications in the molecular structure significantly influence anticancer activity.

CompoundCell LineIC50_{50} (µM)
AHeLa0.126
BSMMC-77210.071
CK5620.164

Neuropharmacological Activity

In addition to its anticancer properties, this compound may exhibit neuropharmacological effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems and exhibiting neuroprotective effects.

Research Findings

  • Neuroprotective Effects : Studies indicate that certain quinoxaline derivatives can protect neuronal cells from oxidative stress-induced damage.
  • Modulation of Neurotransmitters : Some derivatives have been found to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in tumor progression and neuronal excitability. The presence of electron-donating groups such as methoxy enhances its interaction with biological targets.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Electron Donors : Substituents like methoxy groups increase biological activity.
  • Linker Variations : The type of linker between the quinoxaline core and the aromatic ring significantly affects potency.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

The compound is synthesized via multi-step heterocyclic condensation. A representative method involves coupling a substituted quinoxaline precursor with a dimethoxyphenyl-pyrrole intermediate under basic conditions (e.g., NaH in DMF). Reaction optimization includes controlling temperature (e.g., 273 K for intermediate stabilization) and stoichiometric ratios of reagents like 2-(bromomethyl)-1,3-difluorobenzene, achieving ~47% yield after purification by silica chromatography .

Q. How is spectroscopic characterization (NMR, MS) performed to confirm its structure?

  • 1H NMR : Peaks at δ 12.52 (s, 1H, NH), 7.50–7.57 (m, aromatic H), 4.27 (q, 2H, J=7.2 Hz, -OCH2CH3), and 2.22 (s, 3H, CH3) confirm substituent positions .
  • ESI-MS : A molecular ion peak at m/z 402.2 ([M+1]+) validates the molecular formula .

Advanced Research Questions

Q. How can density functional theory (DFT) and solvation models predict its electronic properties and reactivity?

Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions. Continuum solvation models (e.g., PCM) evaluate solvent effects on solvatochromism and stability, showing deviations <2.4 kcal/mol in solvation-free energies .

Q. What crystallographic challenges arise in resolving its 3D structure, and how are they addressed?

Single-crystal X-ray diffraction reveals near-coplanar pyrroloquinoxaline frameworks but faces disorder in methoxy/phenyl groups. Refinement with anisotropic displacement parameters (Uiso) and geometric constraints (C–H = 0.93–0.96 Å) achieves R-factors <0.054. Triclinic systems (space group P1) with lattice parameters a = 9.66 Å, b = 10.70 Å, and α = 84.47° are typical .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Replacing the ethyl ester with a carboxamide group (e.g., in analogues like N-(3-methoxypropyl)-pyrroloquinoxaline) increases kinase inhibition (IC50 < 1 µM) due to enhanced hydrogen bonding .
  • Substituting the 2,5-dimethoxyphenyl group with halogenated aryl rings (e.g., 4-bromo) alters cytotoxicity profiles in cancer cell lines (e.g., 2-fold selectivity in HeLa vs. MCF-7) .

Q. What methodologies resolve discrepancies in reported bioactivity data across similar derivatives?

  • Meta-analysis : Compare IC50 values under standardized assays (e.g., ATPase vs. kinase inhibition).
  • Structural clustering : Group derivatives by substituent electronegativity and steric bulk to identify activity trends .
  • Computational docking : Correlate binding poses (e.g., in EGFR kinase) with experimental IC50 outliers .

Methodological Guidance Table

Research AspectKey MethodologyCritical ParametersReferences
Synthesis NaH-mediated couplingTemperature (273 K), DMF solvent, 8:1 petroleum ether/acetone elution
Crystallography Single-crystal X-ray diffractionAnisotropic refinement, triclinic P1 symmetry
Computational Modeling B3LYP/6-31G(d) + PCMHOMO-LUMO gap, solvation energy
Bioactivity Assays ATPase inhibition (malachite green)pH 7.4, 25°C, 10 min incubation

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